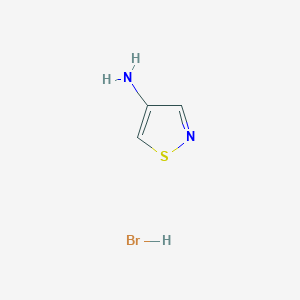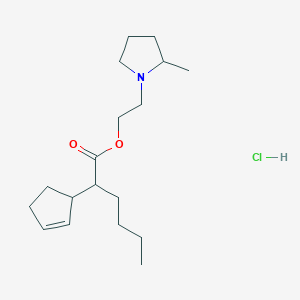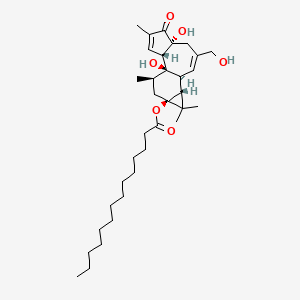
12-Deoxyphorbol-13-tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Deoxyphorbol-13-tetradecanoate is a phorbol ester, a class of compounds known for their biological activity, particularly in the activation of protein kinase C (PKC). These compounds are derived from the diterpene phorbol and are known for their role in tumor promotion and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-tetradecanoate typically involves the esterification of 12-deoxyphorbol with tetradecanoic acid. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve the extraction of phorbol esters from natural sources such as the latex of Euphorbia resinifera. The extracted compounds are then subjected to purification processes such as chromatography to isolate the desired ester .
化学反应分析
Types of Reactions: 12-Deoxyphorbol-13-tetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phorbol esters .
科学研究应用
12-Deoxyphorbol-13-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the activation of protein kinase C and other signaling pathways.
Biology: The compound is employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Due to its role in activating protein kinase C, it is studied for its potential therapeutic applications in cancer and other diseases.
Industry: Phorbol esters, including this compound, are used in the development of bioactive compounds and as tools in biochemical research
作用机制
The primary mechanism of action of 12-Deoxyphorbol-13-tetradecanoate involves the activation of protein kinase C (PKC). This activation occurs through the binding of the compound to the C1 domain of PKC, which induces a conformational change and subsequent activation of the enzyme. This activation leads to a cascade of downstream signaling events that can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .
相似化合物的比较
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC, often used as a reference compound in studies.
12-Deoxyphorbol 13-acetate: A less potent activator compared to 12-Deoxyphorbol-13-tetradecanoate.
12-Deoxyphorbol 13-phenylacetate: Known for its distinct pattern of cellular localization compared to other phorbol esters
Uniqueness: this compound is unique due to its specific esterification pattern, which influences its potency and biological activity. Its ability to induce specific cellular responses makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
53414-26-9 |
|---|---|
分子式 |
C34H54O6 |
分子量 |
558.8 g/mol |
IUPAC 名称 |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)40-33-20-24(3)34(39)26(29(33)31(33,4)5)19-25(22-35)21-32(38)27(34)18-23(2)30(32)37/h18-19,24,26-27,29,35,38-39H,6-17,20-22H2,1-5H3/t24-,26+,27-,29-,32-,33+,34-/m1/s1 |
InChI 键 |
FDFRQMKAXPLXFL-UZAJRZOCSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


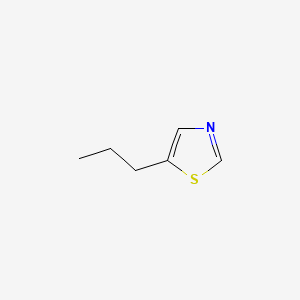


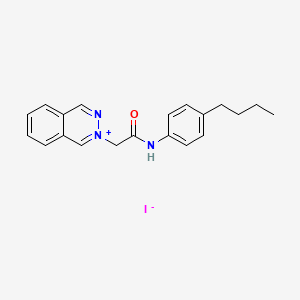
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)






